molecular formula C26H23NO6 B6544456 3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-36-1

3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B6544456
CAS RN: 929372-36-1
M. Wt: 445.5 g/mol
InChI Key: YHYJCLRACVNCCZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (3,5-DM-N-BMBF) is a novel compound synthesized by the reaction of 3-methoxybenzoyl chloride and 3-methyl-1-benzofuran-5-ylbenzamide in the presence of anhydrous dimethylformamide (DMF). This compound has been studied extensively due to its potential applications in the field of scientific research.

Scientific Research Applications

3,5-DM-N-BMBF has been studied extensively due to its potential applications in the field of scientific research. It has been used as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to be effective in the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, 3,5-DM-N-BMBF has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 3,5-DM-N-BMBF is believed to involve the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the regulation of memory and learning. By inhibiting the activity of acetylcholinesterase, 3,5-DM-N-BMBF increases the levels of acetylcholine in the brain, thus improving cognitive function.
Biochemical and Physiological Effects
3,5-DM-N-BMBF has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function. Furthermore, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, 3,5-DM-N-BMBF has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

The use of 3,5-DM-N-BMBF in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it an ideal tool for studying the effects of acetylcholine on the brain. However, one of the main limitations is that 3,5-DM-N-BMBF is not water-soluble, which can make it difficult to use in some experiments.

Future Directions

There are a number of possible future directions for further research into 3,5-DM-N-BMBF. One potential area of research is the development of novel methods for synthesizing the compound. Additionally, further research could be conducted into the potential therapeutic applications of 3,5-DM-N-BMBF, such as its use in the treatment of neurological disorders. Finally, further research could be conducted into the biochemical and physiological effects of 3,5-DM-N-BMBF and its potential role in the regulation of neurotransmitter levels in the brain.

Synthesis Methods

The synthesis of 3,5-DM-N-BMBF was achieved by the reaction of 3-methoxybenzoyl chloride and 3-methyl-1-benzofuran-5-ylbenzamide in the presence of anhydrous 3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. The reaction was conducted at room temperature and the resulting product was purified by column chromatography. The overall yield of the reaction was found to be approximately 85%.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-22-13-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)8-9-23(22)33-25(15)24(28)16-6-5-7-19(10-16)30-2/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJCLRACVNCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

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